N-{2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-phenyl-1,3-thiazol-5-yl}propanamide
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Overview
Description
N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}PROPANAMIDE is a complex organic compound that features a thiazole ring, a bromophenyl group, and a cyanoethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}PROPANAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 3-bromobenzaldehyde with a thiazole derivative under basic conditions to form the intermediate compound. This intermediate is then reacted with a cyanoethenyl group to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}PROPANAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, the thiazole ring may interact with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and have similar biological activities.
Bromophenyl Compounds: Compounds such as 4-bromophenyl methanimine have similar bromophenyl groups and undergo similar chemical reactions.
Uniqueness
N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}PROPANAMIDE is unique due to its combination of a thiazole ring, a bromophenyl group, and a cyanoethenyl group. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H16BrN3OS |
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Molecular Weight |
438.3 g/mol |
IUPAC Name |
N-[2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-phenyl-1,3-thiazol-5-yl]propanamide |
InChI |
InChI=1S/C21H16BrN3OS/c1-2-18(26)24-21-19(15-8-4-3-5-9-15)25-20(27-21)16(13-23)11-14-7-6-10-17(22)12-14/h3-12H,2H2,1H3,(H,24,26)/b16-11+ |
InChI Key |
DJXGTLMUWGDGLP-LFIBNONCSA-N |
Isomeric SMILES |
CCC(=O)NC1=C(N=C(S1)/C(=C/C2=CC(=CC=C2)Br)/C#N)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=O)NC1=C(N=C(S1)C(=CC2=CC(=CC=C2)Br)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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